molecular formula C28H20 B12524136 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene CAS No. 653604-10-5

1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene

Cat. No.: B12524136
CAS No.: 653604-10-5
M. Wt: 356.5 g/mol
InChI Key: SYAKGFCUMFCNTI-UHFFFAOYSA-N
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Description

1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene is an organic compound characterized by its complex structure, which includes phenyl and diphenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene typically involves the use of Grignard reagents and other organometallic compounds. One common method includes the reaction of 2-bromo-1,1-diphenylethene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed:

Scientific Research Applications

1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like imaging and sensing. Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene stands out due to its unique combination of phenyl and diphenylethenyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in the development of advanced materials and in various research applications .

Properties

CAS No.

653604-10-5

Molecular Formula

C28H20

Molecular Weight

356.5 g/mol

IUPAC Name

1-(2,2-diphenylethenyl)-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C28H20/c1-4-12-23(13-5-1)20-21-24-14-10-11-19-27(24)22-28(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H

InChI Key

SYAKGFCUMFCNTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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